molecular formula C11H7FN2O2 B1344590 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 887407-77-4

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No. B1344590
M. Wt: 218.18 g/mol
InChI Key: QKMAMQLKTBDTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C11H7FN2O2 and a molecular weight of 218.18 g/mol .


Molecular Structure Analysis

The molecular structure of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is characterized by a pyrimidine ring attached to a fluorophenyl group and a carboxylic acid group. The fluorine atom plays an active part in intermolecular interactions .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not detailed in the literature, pyrimidine derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a solid compound . Its molecular weight is 218.18 g/mol .

Scientific Research Applications

Synthesis and Building Blocks in Medicinal Chemistry

A key application of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid derivatives is in the synthesis of various chemical compounds. Schmitt et al. (2017) developed a strategy to create 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their analogs, using fluorinated acetoacetates and malononitrile. These compounds are valuable in medicinal and agrochemical research due to their novel fluorinated substituents (Schmitt et al., 2017).

Nonlinear Optics (NLO) and Electronic Properties

Another area of research is the exploration of nonlinear optical (NLO) properties. Hussain et al. (2020) investigated thiopyrimidine derivatives, including phenyl pyrimidine derivatives, for their potential in NLO applications. They used density functional theory (DFT) to analyze the structural and electronic properties, highlighting the significance of the pyrimidine ring in such fields (Hussain et al., 2020).

Pharmaceutical and Biological Applications

In pharmaceutical research, 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid derivatives have been explored for their biological activities. Alam et al. (2010) synthesized thiazolo [3,2-a] pyrimidine derivatives using 4-fluoroaniline and assessed their anti-inflammatory and antinociceptive activities. They found that certain compounds exhibited significant activities, indicating their potential in medical applications (Alam et al., 2010).

Crystallography and Molecular Interactions

In crystallography, Betz et al. (2012) studied a compound symmetrically substituted with diaza-meta-terphenyl groups. They analyzed its crystalline structure, demonstrating the importance of pyrimidine derivatives in understanding molecular interactions and conformations (Betz et al., 2012).

Molecular Docking and Computational Chemistry

In computational chemistry, Gandhi et al. (2016) performed quantum chemical calculations and molecular docking studies on a pyrimidine derivative. Their work highlights the role of pyrimidine compounds in understanding molecular interactions and designing potential pharmaceutical agents (Gandhi et al., 2016)

Safety And Hazards

This compound is not intended for human or veterinary use. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

While specific future directions for 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not outlined in the literature, pyrimidine derivatives are a focus of ongoing research due to their wide range of pharmacological effects . This suggests potential for further exploration and development of this compound.

properties

IUPAC Name

6-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMAMQLKTBDTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628484
Record name 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

CAS RN

887407-77-4
Record name 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Reactant of Route 6
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

Citations

For This Compound
1
Citations
N Zanatta, AS Fortes, CE Bencke, MA Marangoni… - …, 2015 - thieme-connect.com
A simple and efficient procedure for the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)-pyrimidine-4-carboxylates and their corresponding acid derivatives is …
Number of citations: 9 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.